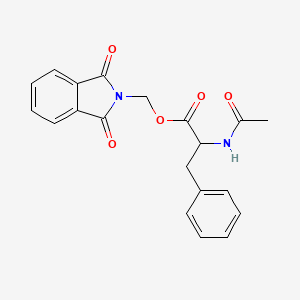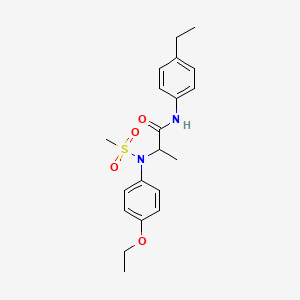![molecular formula C19H19NOS3 B4021330 5-[(5-ethyl-2-thienyl)methylene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4021330.png)
5-[(5-ethyl-2-thienyl)methylene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
描述
The compound of interest belongs to the family of thiazolidinone derivatives, which are known for their versatile chemical and biological properties. Thiazolidinones serve as crucial scaffolds in medicinal chemistry due to their potential pharmacological activities.
Synthesis Analysis
Thiazolidinone derivatives, including those similar to our compound of interest, are typically synthesized through condensation reactions involving thiol derivatives and α-haloketones or by the cyclization of thioamide with chloroacetoacetate. For instance, compounds similar in structure have been synthesized by condensation reactions, indicating that similar methodologies could be applied to our compound (Beloglazkina et al., 2007); (Badawy et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their chemical and biological properties. X-ray diffraction and NMR spectroscopy are common techniques used to determine the structure. Quantum chemical calculations, such as DFT, provide insights into the molecular geometry, electronic structure, and reactivity (Khelloul et al., 2022).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in various chemical reactions, including cycloaddition and condensation, leading to a wide range of compounds with diverse biological activities. These reactions are influenced by the compound’s structure, particularly the presence of reactive sites for nucleophilic attack (Ead et al., 1990).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are key to the compound’s potential as a pharmacological agent. Studies on similar compounds have shown a range of activities, including antimicrobial and anticancer effects, highlighting the importance of the thiazolidinone scaffold in drug design (Chandrappa et al., 2009).
属性
IUPAC Name |
(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS3/c1-2-15-10-11-16(23-15)13-17-18(21)20(19(22)24-17)12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCPFHGSSOUIMX-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C2C(=O)N(C(=S)S2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C\2/C(=O)N(C(=S)S2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4021249.png)


![2-(3-allyl-4-hydroxy-5-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021261.png)
![4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4021264.png)


![ethyl 4-phenyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4021271.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4021287.png)
![4,4'-[(5-nitro-2-thienyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4021299.png)
![3-[(4-chlorophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4021306.png)


![ethyl 4-[2,5-dioxo-3-(tetrahydro-2-furanyl)-1-pyrrolidinyl]benzoate](/img/structure/B4021349.png)